molecular formula C12H15FOS B1385761 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one CAS No. 1019480-19-3

1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one

Cat. No. B1385761
CAS RN: 1019480-19-3
M. Wt: 226.31 g/mol
InChI Key: UKMZVVMRMCKPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one, also known as BFE, is an organic compound. It has a molecular weight of 226.31 . The IUPAC name for this compound is 1-[2-(tert-butylsulfanyl)-5-fluorophenyl]ethanone . The InChI code for this compound is 1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 . This indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s country of origin is UA . It is shipped at normal temperature .

Scientific Research Applications

TBFPE has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other important industrial chemicals. It has also been used in the synthesis of a range of heterocyclic compounds, such as imidazoles, thiazoles, and pyrroles. TBFPE has also been used in the synthesis of a variety of heterocyclic compounds for use in medicinal chemistry.

Mechanism of Action

The mechanism of action of TBFPE is not well understood. However, it is believed that the reaction of the 4-fluorobenzaldehyde with tert-butylsulfanyl chloride leads to the formation of the intermediate 4-fluorobenzylsulfanyl chloride, which then reacts with the aldehyde to form the desired product. The reaction is believed to be catalyzed by the presence of a catalytic amount of pyridine.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBFPE are not well understood. However, it has been shown to be non-toxic and non-mutagenic in animal studies. It has also been shown to be non-irritating to the skin and eyes, and has been shown to be non-carcinogenic.

Advantages and Limitations for Lab Experiments

TBFPE has several advantages for lab experiments. It is a highly reactive compound and can be used in a variety of synthetic reactions. It is also relatively inexpensive and easy to obtain. Additionally, the reaction is relatively simple and can be carried out in a few hours.
However, there are some limitations to using TBFPE in lab experiments. It is a highly reactive compound and can react with other compounds in the reaction mixture, leading to undesired side products. Additionally, it is sensitive to light and air, and can degrade over time.

Future Directions

TBFPE has potential applications in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other important industrial chemicals. Additionally, it has potential applications in the synthesis of heterocyclic compounds for use in medicinal chemistry. Additionally, further research is needed to understand the biochemical and physiological effects of TBFPE. Finally, further research is needed to optimize the reaction conditions for the synthesis of TBFPE.

Safety and Hazards

The compound has several hazard statements: H227, H302, H312, H315, H319, H332, H335 . These indicate that the compound is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

1-(2-tert-butylsulfanyl-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMZVVMRMCKPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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